

Application Notes and Protocols: Cresyl Violet Staining for Laser Capture Microdissection

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Compound of Interest

Compound Name: Cresyl violet

Cat. No.: B097596

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Audience: Researchers, scientists, and drug development professionals.

Introduction

Laser Capture Microdissection (LCM) is a powerful technique that allows for the isolation of specific cell populations from heterogeneous tissue sections. This precision is critical for downstream molecular analyses such as RNA sequencing, qPCR, and proteomics, ensuring that the molecular data reflects the specific cells of interest. A crucial step in the LCM workflow is the histological staining of the tissue, which enables the visualization and identification of target cells. However, the staining process itself can pose a significant risk to the integrity of biomolecules, particularly RNA, which is highly susceptible to degradation by RNases.

Cresyl violet, a basic aniline dye, is a widely used stain in histology, particularly for nervous tissue.^{[1][2]} It stains the Nissl substance (rough endoplasmic reticulum) in the cytoplasm of neurons a deep violet, allowing for clear morphological identification.^{[1][3][4][5]} When adapted for LCM, alcohol-based **cresyl violet** staining protocols offer a significant advantage over aqueous staining methods by minimizing RNase activity and thus preserving RNA integrity.^[6] ^[7] These application notes provide a detailed protocol for **cresyl violet** staining of fresh-frozen tissue sections for LCM, optimized for the preservation of high-quality RNA.

Key Considerations for RNA Integrity

The primary challenge in preparing tissue for LCM is the preservation of high-quality RNA. RNA integrity is commonly assessed using the RNA Integrity Number (RIN), a scale from 1

(completely degraded) to 10 (fully intact).[8][9][10] For downstream applications like RNA sequencing, a RIN value of 7.0 or higher is often recommended.[6]

Alcohol-based staining solutions are superior to aqueous stains for maintaining RNA integrity because they dehydrate the tissue and inhibit the activity of endogenous RNases.[2][6][7] It is also crucial to work in an RNase-free environment and use RNase-free reagents throughout the protocol.

Experimental Protocols

This section details the necessary reagents and a step-by-step protocol for **cresyl violet** staining of fresh-frozen sections for laser capture microdissection.

Reagents and Materials

- **Cresyl Violet** Acetate (e.g., Sigma-Aldrich, Cat. No. C1791)
- Ethanol (Absolute, 95%, 75%, 50%): RNase-free
- Xylene: Histological grade
- Molecular Sieves (3Å or 4Å): To ensure anhydrous conditions in 100% ethanol and xylene.[7]
- RNase Decontamination Solution (e.g., RNaseZap™)
- PEN-membrane slides
- Cryostat
- Staining jars
- RNase-free water

Preparation of Staining Solution

1% (w/v) **Cresyl Violet** Stock Solution:

- Dissolve 0.1 g of **Cresyl Violet** acetate in 10 ml of RNase-free absolute ethanol.[11][12]

- Leave on a rotator overnight to ensure complete dissolution.[11][12]
- Filter the solution using a 0.2 µm syringe filter before use to remove any undissolved particles.[7][13]
- For a buffered solution to improve staining reproducibility, 20 mM Tris-HCl (pH 8.0) can be added to the 75% ethanol used for the staining step.[6]

Staining Protocol for Fresh-Frozen Sections

This protocol is designed to be rapid to minimize RNA degradation. All steps should be performed in a clean, RNase-free environment.

- Cryosectioning:
 - Section fresh-frozen tissue blocks at a thickness of 8-12 µm in a cryostat at -20°C.[2]
 - Mount the sections directly onto PEN-membrane slides.[7]
 - Keep the slides on dry ice or at -80°C until ready for staining.
- Fixation:
 - Immediately before staining, transfer the slide from dry ice to 95% ethanol for 30 seconds. [6] Some protocols suggest a brief fixation in 70% ethanol as well.[13]
- Rehydration (Optional but can improve staining):
 - 75% ethanol for 30 seconds.[6]
 - 50% ethanol for 30 seconds.[11][12]
- Staining:
 - Incubate the slide in the filtered 1% **cresyl violet** solution for 30-60 seconds.[6] The optimal time may vary depending on the tissue type and desired staining intensity.
- Dehydration:

- Quickly dip the slide in 50% ethanol (2-3 dips).[11][12]
- 75% ethanol for 30 seconds.[6]
- 95% ethanol for 30 seconds.[6]
- 100% anhydrous ethanol for 30 seconds (two changes).[6]
- 100% anhydrous ethanol for 1-5 minutes to ensure complete dehydration.[6] The use of molecular sieves in the final 100% ethanol wash is recommended.[7]
- Clearing:
 - Dip the slide in xylene for 15-20 seconds up to 1 minute.[7] This step removes the ethanol and makes the tissue transparent for better visualization.
- Air Drying:
 - Allow the slide to air dry completely in a fume hood for at least 1-5 minutes before proceeding with laser capture microdissection.[6][7]

Data Presentation

The following table summarizes the impact of different staining methods on RNA quality, as measured by the RNA Integrity Number (RIN). This data is compiled from a study on endometrial cancer tissue and demonstrates the superiority of alcohol-based **cresyl violet** staining for preserving RNA integrity.[6]

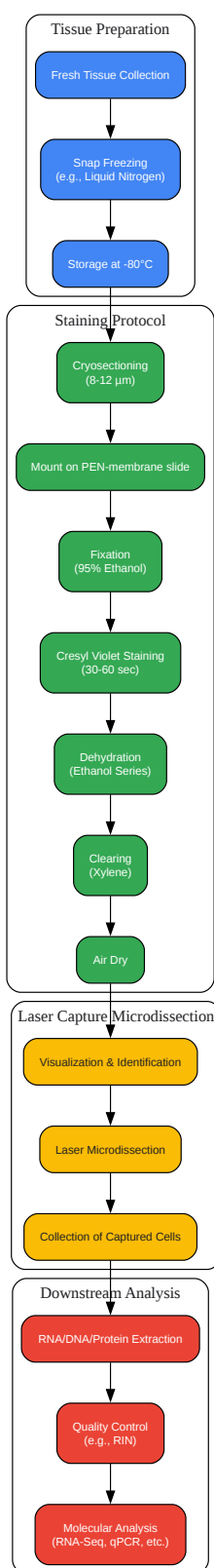
Staining Protocol	Incubation Time at Room Temp.	Mean RIN \pm SEM	Loss of Integrity (Δ RIN) \pm SEM
Unstained Control	0 hours	8.5 \pm 0.2	N/A
Unstained Control	3 hours	7.9 \pm 0.1	0.6 \pm 0.1
Aqueous Stain (Arcturus HistoGene)	0 hours	5.9 \pm 0.4	2.6 \pm 0.4
Aqueous Stain (Arcturus HistoGene)	3 hours	3.9 \pm 0.3	4.6 \pm 0.3
Alcohol-based Cresyl Violet (Ambion)	0 hours	7.8 \pm 0.1	0.7 \pm 0.1
Alcohol-based Cresyl Violet (Ambion)	3 hours	7.2 \pm 0.1	1.3 \pm 0.1
Modified Buffered Cresyl Violet	0 hours	8.0 \pm 0.1	0.5 \pm 0.1
Modified Buffered Cresyl Violet	3 hours	7.5 \pm 0.2	1.0 \pm 0.2

Data adapted from a study on endometrial cancer tissue.[6] The loss of integrity (Δ RIN) was calculated by subtracting the RIN value from that of a matched whole unmounted section.

Mandatory Visualization

Experimental Workflow for Cresyl Violet Staining and LCM

The following diagram illustrates the complete workflow from tissue preparation to downstream molecular analysis.



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Caption: Workflow for LCM with **Cresyl Violet** Staining.

Conclusion

The use of an optimized, alcohol-based **cresyl violet** staining protocol is essential for successful laser capture microdissection experiments where high-quality RNA is required. By minimizing the exposure of tissue to aqueous environments and RNases, researchers can obtain morphologically distinct cellular populations suitable for a wide range of sensitive downstream molecular analyses. The protocol provided herein offers a robust and reproducible method to achieve both excellent histological detail and preservation of RNA integrity.

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